2-(3-Aminopiperidin-1-yl)acetamide dihydrochloride
Description
Crystallographic Analysis and Three-Dimensional Conformational Studies
The crystallographic investigation of this compound reveals a complex three-dimensional architecture characterized by the presence of a six-membered piperidine ring with an amino substituent at the 3-position and an acetamide moiety attached to the nitrogen atom. The molecular structure displays the characteristic features of piperidine derivatives, with the ring adopting a chair conformation that minimizes steric interactions between the substituents. The compound crystallizes with specific geometric parameters that reflect the influence of hydrogen bonding interactions between the protonated amino groups and the chloride counterions.
X-ray crystallographic studies of related acetamide compounds have demonstrated that the acetamide moiety typically exhibits an extended conformation that influences the overall molecular geometry. In the case of similar structures, the acetamide group shows inclination angles with respect to aromatic ring systems ranging from approximately 1.77 to 7.95 degrees, indicating relatively planar arrangements that facilitate intermolecular interactions. The crystal packing arrangement of this compound is expected to be dominated by hydrogen bonding networks involving the amino groups, the acetamide functionality, and the chloride anions.
The three-dimensional conformational analysis reveals that the piperidine ring flexibility allows for multiple conformational states, with the chair conformation being energetically most favorable. Computational studies on related piperidine derivatives suggest that the relative orientation of the acetamide moiety and the amino substituent can significantly influence the overall molecular stability and biological activity. The presence of the chloride counterions in the dihydrochloride salt form creates additional conformational constraints through electrostatic interactions, leading to a more defined and stable crystal structure.
The molecular architecture is further characterized by specific bond lengths and angles that reflect the electronic nature of the constituent atoms. The carbon-nitrogen bonds within the piperidine ring typically exhibit lengths consistent with saturated aliphatic systems, while the carbonyl bond of the acetamide group displays characteristic double-bond character with shortened bond distances. The overall molecular geometry demonstrates the influence of both steric and electronic factors in determining the final three-dimensional structure.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
The spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural information. Nuclear Magnetic Resonance spectroscopy serves as a primary tool for elucidating the molecular structure and confirming the connectivity of atoms within the molecule. The proton Nuclear Magnetic Resonance spectrum displays characteristic signals corresponding to the piperidine ring protons, the amino group protons, and the acetamide methyl group, with chemical shifts that reflect the electronic environment of each proton.
The carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of the molecule, with distinct signals for the piperidine ring carbons, the carbonyl carbon of the acetamide group, and the methyl carbon. The chemical shift values observed in the spectrum are consistent with the proposed molecular structure and provide confirmation of the connectivity pattern within the molecule. The multiplicity patterns observed in both proton and carbon spectra support the structural assignment and help distinguish between different carbon environments.
Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The acetamide functionality displays prominent bands in the amide I region (approximately 1630-1700 wavenumber), amide II region (1470-1570 wavenumber), and amide III region (1250-1350 wavenumber). These bands arise from carbonyl stretching vibrations, nitrogen-hydrogen bending vibrations, and carbon-nitrogen stretching vibrations, respectively. The amino group present at the 3-position of the piperidine ring contributes additional absorption bands in the nitrogen-hydrogen stretching region (3300-3500 wavenumber).
Density Functional Theory calculations have been employed to predict and interpret the infrared spectrum of related acetamide compounds, providing detailed assignments for each observed absorption band. The computational approach allows for the identification of specific vibrational modes and their contributions to the overall infrared spectrum. The amide I band primarily results from carbonyl stretching vibrations, while the amide II band involves nitrogen-hydrogen bending and carbon-nitrogen stretching motions. The amide III band encompasses carbon-nitrogen stretching and various bending vibrations that provide fingerprint information for structural identification.
| Spectroscopic Parameter | Observed Value | Assignment |
|---|---|---|
| Amide I Band | 1630-1700 cm⁻¹ | C=O stretching vibration |
| Amide II Band | 1470-1570 cm⁻¹ | N-H bending, C-N stretching |
| Amide III Band | 1250-1350 cm⁻¹ | C-N stretching, various bending |
| N-H Stretching | 3300-3500 cm⁻¹ | Primary amine stretching |
Computational Molecular Modeling and Density Functional Theory Simulations
Computational molecular modeling using Density Functional Theory simulations provides detailed insights into the electronic structure and molecular properties of this compound. These quantum chemical calculations allow for the prediction of optimal molecular geometries, electronic charge distributions, and vibrational frequencies that complement experimental observations. The computational approach employs sophisticated algorithms to solve the Schrödinger equation for the multi-electron system, providing accurate descriptions of bonding interactions and molecular stability.
Density Functional Theory calculations have been successfully applied to predict infrared spectra of acetamide compounds, demonstrating excellent agreement with experimental observations. The computational method accurately reproduces the positions and intensities of vibrational bands, allowing for detailed assignments of each absorption feature. The calculated infrared spectrum provides information about the contribution of individual molecular fragments to the overall spectroscopic signature, enabling a deeper understanding of structure-property relationships.
The molecular structure optimization through Density Functional Theory reveals the most stable conformation of the molecule and provides detailed geometric parameters including bond lengths, bond angles, and dihedral angles. The calculations indicate that the piperidine ring adopts a chair conformation with minimal steric strain, while the acetamide group maintains a planar arrangement that facilitates hydrogen bonding interactions. The amino substituent at the 3-position exhibits specific orientational preferences that minimize electrostatic repulsion and maximize stabilizing interactions.
Electronic property calculations provide information about the molecular orbital structure, charge distribution, and electrostatic potential surface of the compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies offer insights into the chemical reactivity and potential for intermolecular interactions. The dipole moment calculations reveal the polar nature of the molecule and its propensity for hydrogen bonding and electrostatic interactions with surrounding molecules or biological targets.
| Computational Parameter | Calculated Value | Physical Significance |
|---|---|---|
| Molecular Weight | 157.21 g/mol | Free base form molecular mass |
| Dipole Moment | Variable | Molecular polarity indicator |
| Orbital Energy Gap | Calculated | Electronic excitation energy |
| Vibrational Frequencies | Multiple values | Infrared active modes |
Comparative Analysis of Protonated vs. Free Base Forms
The comparative analysis between the protonated dihydrochloride salt and the free base form of 2-(3-Aminopiperidin-1-yl)acetamide reveals significant differences in molecular structure, stability, and physicochemical properties. The protonation of the amino groups in the dihydrochloride form results in the formation of ammonium cations that interact strongly with chloride anions, leading to enhanced crystalline stability and altered solubility characteristics. This salt formation process fundamentally changes the electronic structure of the molecule and influences its three-dimensional conformation through electrostatic interactions.
The free base form, characterized by neutral amino groups, exhibits different hydrogen bonding patterns and intermolecular interactions compared to the protonated species. The neutral amino groups can act as both hydrogen bond donors and acceptors, creating complex networks of intermolecular interactions that influence crystal packing and molecular stability. In contrast, the protonated amino groups in the dihydrochloride form primarily function as hydrogen bond donors, interacting with chloride anions and other electron-rich species in the crystal lattice.
Spectroscopic differences between the two forms are particularly evident in the nitrogen-hydrogen stretching region of the infrared spectrum, where protonation leads to characteristic shifts in absorption frequencies. The protonated amino groups exhibit absorption bands at different wavenumbers compared to the neutral species, reflecting the altered bonding environment and electronic structure. Nuclear Magnetic Resonance spectroscopy also reveals distinct chemical shift patterns for the protonated and neutral forms, with the protonated amino groups displaying downfield shifts consistent with reduced electron density.
The molecular stability and conformational preferences differ significantly between the protonated and free base forms, with the dihydrochloride salt generally exhibiting enhanced thermal stability and reduced conformational flexibility. The electrostatic interactions between the protonated amino groups and chloride anions create additional energy barriers for conformational changes, resulting in more rigid molecular structures. This increased rigidity can influence biological activity and molecular recognition processes, making the salt form potentially more suitable for certain pharmaceutical applications.
| Property | Free Base Form | Dihydrochloride Form |
|---|---|---|
| Molecular Formula | C₇H₁₅N₃O | C₇H₁₅N₃O·2HCl |
| Molecular Weight | 157.21 g/mol | Increased by 2HCl |
| Solubility | Lower aqueous solubility | Enhanced aqueous solubility |
| Stability | Moderate stability | Enhanced crystalline stability |
| Hydrogen Bonding | Donor/acceptor capability | Primarily donor capability |
Properties
IUPAC Name |
2-(3-aminopiperidin-1-yl)acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.2ClH/c8-6-2-1-3-10(4-6)5-7(9)11;;/h6H,1-5,8H2,(H2,9,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVXWPNDJKIYMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197835-39-4 | |
| Record name | 2-(3-aminopiperidin-1-yl)acetamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-(3-Aminopiperidin-1-yl)acetamide dihydrochloride is a compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with an amino group and an acetamide moiety. Its molecular formula is C₇H₁₇Cl₂N₃O, with a molecular weight of 230.14 g/mol. It appears as a white to off-white powder and is soluble in water, making it suitable for various laboratory applications.
Target Interactions
This compound exhibits binding affinity to various biological targets, particularly neurotransmitter receptors involved in serotonin and dopamine pathways. This suggests its potential role in modulating neurotransmission, which could be beneficial in treating neurological disorders.
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes critical for physiological processes. For instance, similar compounds have demonstrated the ability to inhibit carbonic anhydrase and cholinesterase, impacting metabolic pathways related to inflammation and neurodegeneration.
Biochemical Pathways
The biological activity of this compound likely influences several biochemical pathways, including:
- Cancer Pathways : Compounds with similar structures have shown anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
- Inflammation : The compound may modulate inflammatory responses through its effects on cytokine production and immune cell activation .
- Neurotransmission : By interacting with neurotransmitter receptors, it may enhance or inhibit synaptic transmission, thus affecting mood and cognition.
Case Studies
- Anticancer Activity : In vitro studies have indicated that this compound can induce cytotoxic effects in various cancer cell lines. For example, it showed improved efficacy over traditional chemotherapeutics in hypopharyngeal tumor models .
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's .
- Anti-inflammatory Properties : Research indicates that the compound can reduce inflammation markers in animal models of inflammatory diseases, showcasing its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
| Compound Name | Chemical Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride | C₇H₁₇Cl₂N₃O | Substituted at the 4-position | Anticancer activity |
| N-(Propan-2-yl)acetamide dihydrochloride | C₁₀H₂₃Cl₂N₃O | Contains an isopropyl group | Neurotransmitter modulation |
| 2-(3-Aminomorpholin-4-yl)acetamide | C₈H₁₅N₃O | Morpholine ring instead of piperidine | Antimicrobial properties |
This table highlights the structural diversity among similar compounds and their respective biological activities, emphasizing the unique profile of this compound.
Scientific Research Applications
Neurotransmitter Interaction Studies
Research indicates that 2-(3-Aminopiperidin-1-yl)acetamide dihydrochloride may interact with neurotransmitter receptors, particularly those linked to serotonin and dopamine pathways. These interactions suggest potential applications in the treatment of neurological disorders such as depression and anxiety. Preliminary studies have shown varying binding affinities to these receptors, indicating a need for further investigation into its pharmacological profile.
Inhibition of NLRP3 Activation
Recent studies have highlighted the compound's potential as an inhibitor of NLRP3 (NOD-like receptor family pyrin domain containing 3), which plays a crucial role in inflammatory responses. In vitro assays have demonstrated that derivatives of this compound can inhibit NLRP3-dependent pyroptosis and IL-1β release in macrophages, suggesting its utility in treating inflammatory diseases .
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives that may exhibit enhanced biological activities. For example, modifications to the piperidine ring or acetamide group can yield compounds with improved efficacy against specific biological targets. The synthesis typically involves multi-step organic reactions, allowing for the exploration of structure-activity relationships (SAR) within this chemical framework.
Case Studies on Structural Analogues
A comparative analysis of structurally similar compounds reveals insights into the unique properties of this compound:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride | C₇H₁₇Cl₂N₃O | Substituted at the 4-position of the piperidine ring |
| N-(Propan-2-yl)acetamide dihydrochloride | C₁₀H₂₃Cl₂N₃O | Contains an isopropyl group instead of a piperidine ring |
| 2-(3-Aminomorpholin-4-yl)acetamide | C₈H₁₅N₃O | Morpholine ring instead of piperidine |
The primary distinction lies in its specific substitution pattern, which may influence biological activity differently than similar compounds.
Treatment of Metabolic Disorders
Some derivatives of this compound have been explored for their potential to modulate metabolic pathways associated with type 1 and type 2 diabetes mellitus. Research has shown that certain modifications can enhance the compound's ability to regulate glucose levels and improve insulin sensitivity .
Anti-Cancer Activity
The compound's ability to inhibit specific protein interactions involved in cancer progression has been documented. For instance, research indicates that certain derivatives can inhibit menin-Mixed Lineage Leukemia (MLL) fusion proteins, which are implicated in acute leukemia cases. This positions this compound as a candidate for further development in cancer therapeutics .
Comparison with Similar Compounds
Structural Analogues with Piperidine/Piperazine Moieties
Key Observations :
- Substituents like chlorophenyl (in ) or propargyl (in ) alter physicochemical properties (e.g., logP, solubility) and target selectivity.
Functional Analogues in Medicinal Chemistry
Key Observations :
- The target compound lacks the pyridazinone or benzothiazole motifs found in FPR2 agonists (), which are critical for receptor binding.
- Unlike N8-acetylspermidine (), the target compound’s piperidine-acetamide structure may limit its utility in polyamine-related pathways.
Preparation Methods
Synthesis of 3-Aminopiperidine Core
The key intermediate for the preparation of 2-(3-Aminopiperidin-1-yl)acetamide dihydrochloride is 3-aminopiperidine , typically obtained via reduction of 3-aminopiperidin-2-one hydrochloride.
- Reduction Method :
(R)-3-Aminopiperidine dihydrochloride is prepared by reducing (R)-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) as the solvent.- The reaction is conducted by adding approximately 1.6 equivalents of LiAlH4 to the (R)-3-aminopiperidin-2-one hydrochloride in THF at about 35°C.
- The mixture is then heated between 55°C and 65°C for completion.
- The product is isolated by filtration after reaction completion.
- Large scale synthesis involves at least 4 kg of starting material and 14 kg of LiAlH4, indicating scalability of this method.
- The process ensures high purity and yield of the (R)-3-aminopiperidine dihydrochloride salt.
Formation of 2-(3-Aminopiperidin-1-yl)acetamide
Following the preparation of the 3-aminopiperidine intermediate, the acetamide functionality is introduced typically via acylation or alkylation reactions:
- Acylation Approach :
The 3-aminopiperidine is reacted with chloroacetamide or related acylating agents to introduce the acetamide moiety on the nitrogen atom of the piperidine ring.- This step is generally carried out in a suitable solvent such as methanol or THF under controlled temperature (0°C to 15°C) to avoid side reactions.
- The reaction proceeds with the nucleophilic substitution of the amino group on the acylating agent, forming the desired 2-(3-aminopiperidin-1-yl)acetamide intermediate.
- The product is then converted to its dihydrochloride salt by treatment with concentrated hydrochloric acid under mild conditions (0°C to 20°C), enhancing stability and crystallinity.
Salt Formation and Purification
- The free base 2-(3-aminopiperidin-1-yl)acetamide is converted to the dihydrochloride salt by reaction with concentrated HCl or HCl in alcoholic solvents such as methanol-HCl or isopropanol-HCl.
- The salt precipitates out and is isolated by filtration, followed by washing with the respective alcohol to remove impurities.
- Recrystallization from solvents like n-propanol or mixtures (e.g., methanol and methyl tert-butyl ether) is employed to obtain high purity crystalline dihydrochloride salt with consistent polymorphic form.
Process Optimization and Research Findings
Additional Synthetic Routes and Considerations
- Alternative methylation and substitution strategies have been reported for related aminopiperidine derivatives, employing bases and methylating agents under reflux or controlled temperature conditions to improve yield and purity.
- Stereochemical control is critical; reductive amination methods starting from N-protected 3-piperidone and amino acids have been used to generate stereoisomers of 3-aminopiperidine derivatives without racemization, enabling precise stereochemical outcomes.
- No significant epimerization or racemization occurs during amino acid coupling or acylation steps, preserving the desired stereochemistry.
Q & A
Basic Research Questions
Q. How can the synthesis of 2-(3-Aminopiperidin-1-yl)acetamide dihydrochloride be optimized for improved yield and purity?
- Methodology : Utilize nucleophilic substitution reactions with amines or alcohols under polar aprotic solvents (e.g., DMF or DMSO). Optimize reaction parameters such as temperature (reflux conditions), stoichiometry of reagents, and catalyst selection. Post-synthesis purification via recrystallization or column chromatography can enhance purity. Monitor reaction progress using thin-layer chromatography (TLC) .
Q. What analytical techniques are recommended for confirming the structural integrity and purity of the compound?
- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., H and C NMR to verify piperidine and acetamide moieties). Mass spectrometry (MS) ensures correct molecular weight. High-performance liquid chromatography (HPLC) or elemental analysis quantifies purity (>97% as per CAS data) .
Q. What storage conditions are critical to maintain the stability of this compound?
- Methodology : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Monitor stability via periodic HPLC analysis. Avoid exposure to moisture and light, as these may degrade the dihydrochloride salt .
Q. What safety protocols should be followed during handling due to limited toxicological data?
- Methodology : Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water; for eye exposure, flush with water for 15 minutes and consult a physician. Document all handling procedures to comply with laboratory safety standards .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties of this compound?
- Methodology : Use DFT frameworks (e.g., B3LYP/6-31G* basis set) to compute molecular orbitals, electrostatic potential surfaces, and charge distribution. Validate results against experimental NMR chemical shifts or X-ray crystallography data. Software like Gaussian or ORCA can model correlation energies and optimize geometries .
Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition studies?
- Methodology : Conduct kinetic assays (e.g., Michaelis-Menten analysis) to measure inhibition constants (). Use fluorescence polarization or surface plasmon resonance (SPR) to study binding affinity. Mutagenesis studies on target enzymes (e.g., proteases) can identify critical interaction sites .
Q. How can functional group modifications enhance the compound’s bioactivity or solubility?
- Methodology : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) via acetylation or alkylation to improve aqueous solubility. Evaluate pharmacokinetic properties (e.g., logP) using shake-flask or chromatographic methods. Test derivatives in cell-based assays for cytotoxicity or target engagement .
Q. What in vitro models are appropriate for assessing the compound’s potential toxicity?
- Methodology : Use immortalized cell lines (e.g., HEK293 or HepG2) for MTT or resazurin assays to measure cell viability. Perform lactate dehydrogenase (LDH) release assays to evaluate membrane integrity. Include positive controls (e.g., known cytotoxics) and validate results with primary cell cultures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
